molecular formula C13H17ClFNO2 B6214768 rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride CAS No. 2728643-95-4

rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B6214768
CAS No.: 2728643-95-4
M. Wt: 273.7
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Description

rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride is a synthetic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the fluoro and phenyl groups: These groups can be introduced through substitution reactions using reagents like fluorinating agents and phenylating agents.

    Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium azide or Grignard reagents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-ethyl (3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylate
  • rac-ethyl (3R,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate
  • rac-ethyl N-[(3R,4S)-4-chlorooxolan-3-yl]-N-methylcarbamate

Uniqueness

rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both fluoro and phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2728643-95-4

Molecular Formula

C13H17ClFNO2

Molecular Weight

273.7

Purity

95

Origin of Product

United States

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